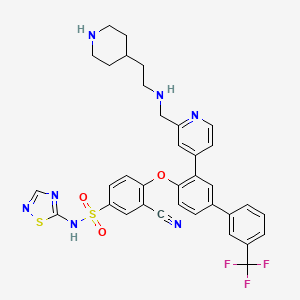
PF-06456384 trihydrochloride, >=98% (HPLC)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PF-06456384 is a highly potent and selective NaV1.7 inhibitor (IC50 NaV1.7 = 0.01 nM). PF-06456384 ultimately showed a lack of preclinical efficacy in a mouse formalin pain model and was not progressed further. PF-06456384 may be used to illustrate the potential to support further in vitro and in vivo evaluation of the translation of NaV1.7 inhibition to the treatment of pain.
Wissenschaftliche Forschungsanwendungen
Nature and Energies of Electrons and Holes in a Conjugated Polymer
- Application : Investigation of electron and hole injection in poly-2,7-(9,9-dihexylfluorene) (pF), with implications for understanding polaron formation in conjugated polymers.
- Details : Study of transient absorption spectra of monoions and bimolecular charge-transfer reactions.
- Source : (Takeda, Asaoka, & Miller, 2006)
Protective Effects of Paeoniflorin in PC12 Cells
- Application : Examining neuroprotective effects of Paeoniflorin (PF) on MPP+- or acid-induced injury in PC12 cells.
- Details : Focus on the role of PF in modulating autophagy in neuron injury models.
- Source : (Cao et al., 2010)
Reductive Amination with Sodium Triacetoxyborohydride
- Application : Utilizing sodium triacetoxyborohydride for the reductive amination of aldehydes and ketones.
- Details : Study includes limitations and solvent effects in the reaction.
- Source : (Abdel-Magid et al., 1996)
Pharmacokinetics of Thiouracil Derivative PF-06282999
- Application : Investigating the pharmacokinetics and disposition of PF-06282999, a myeloperoxidase enzyme inactivator.
- Details : Focus on metabolic turnover and elimination mechanisms.
- Source : (Dong et al., 2016)
Inhibitory Effects of Paeoniflorin on Tributyltin Chloride-Induced Neuronal Apoptosis
- Application : Exploring the effect of Paeoniflorin (PF) on TBTC-induced neurodegeneration.
- Details : Study of PF's impact on the MKK4-JNK signaling pathway in neurons.
- Source : (Cong et al., 2019)
Development of Antimalarial Drugs Targeting PfDHODH
- Application : Development of Plasmodium falciparum dihydroorotate dehydrogenase inhibitors as potential antimalarials.
- Details : Emphasizing the medicinal chemistry and efficacy studies of the triazolopyrimidine-based series.
- Source : (Coteron et al., 2011)
Eigenschaften
CAS-Nummer |
1834610-73-9 |
|---|---|
Produktname |
PF-06456384 trihydrochloride, >=98% (HPLC) |
Molekularformel |
C35H32F3N7O3S2 |
Molekulargewicht |
719.8022 |
IUPAC-Name |
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C35H32F3N7O3S2/c36-35(37,38)28-3-1-2-24(16-28)25-4-6-33(48-32-7-5-30(18-27(32)20-39)50(46,47)45-34-43-22-44-49-34)31(19-25)26-11-15-42-29(17-26)21-41-14-10-23-8-12-40-13-9-23/h1-7,11,15-19,22-23,40-41H,8-10,12-14,21H2,(H,43,44,45) |
InChI-Schlüssel |
WSPHMGORSRQULF-UHFFFAOYSA-N |
SMILES |
C1CNCCC1CCNCC2=NC=CC(=C2)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(F)(F)F)OC5=C(C=C(C=C5)S(=O)(=O)NC6=NC=NS6)C#N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PF-06456384; PF 06456384; PF06456384; PF-6456384; PF 6456384; PF6456384. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



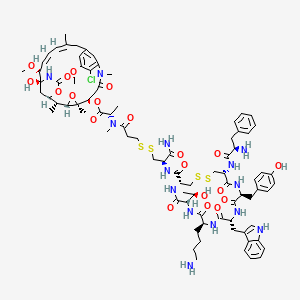


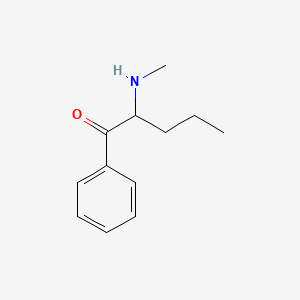
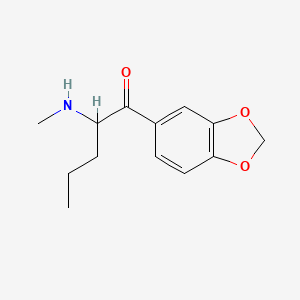
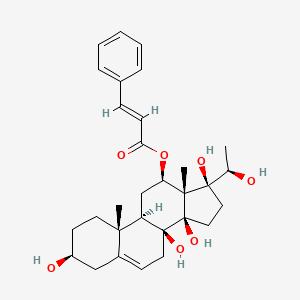

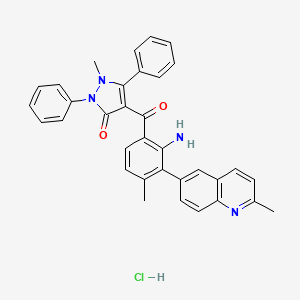
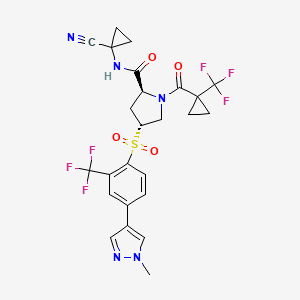

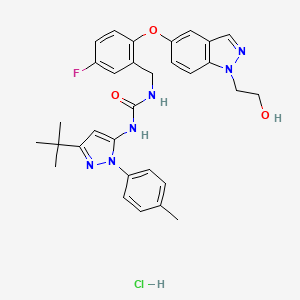
![(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid](/img/structure/B609923.png)
![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)